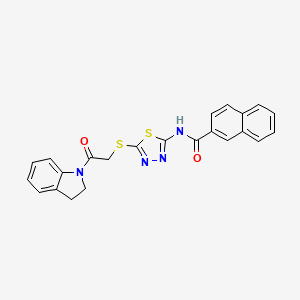

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

The compound N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide features a 1,3,4-thiadiazole core substituted at the 2-position with a naphthamide group and at the 5-position with a thioether-linked 2-oxoethylindoline moiety.

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S2/c28-20(27-12-11-16-6-3-4-8-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-9-15-5-1-2-7-17(15)13-18/h1-10,13H,11-12,14H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZFQHCPYATTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indole with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.

Thiadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide under cyclization conditions to form the 1,3,4-thiadiazole ring.

Naphthamide Coupling: Finally, the thiadiazole intermediate is coupled with 2-naphthoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Thiadiazole Cores

The 1,3,4-thiadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and capacity for diverse substitutions. Below is a comparison with key analogs:

Key Observations :

- Substituent Effects: The target compound’s 2-naphthamide group may enhance aromatic stacking interactions compared to phenoxyacetamide derivatives (e.g., 5e, 5g).

Indole-Containing Derivatives

Indole derivatives are known for their role in modulating enzyme activity and cellular pathways. Notable comparisons include:

Key Observations :

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole-based compounds frequently exhibit cytotoxic effects. A comparative analysis of IC50 values is provided below:

Key Observations :

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacophoric elements, including an indole derivative, a thiadiazole ring, and a naphthalene moiety, which may enhance its therapeutic efficacy.

Structural Characteristics

The molecular formula of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is , with a molecular weight of approximately 368.41 g/mol. Its unique structure can be summarized as follows:

| Component | Description |

|---|---|

| Indole Moiety | Contributes to various biological activities such as antimicrobial and anticancer properties. |

| Thiadiazole Ring | Known for its diverse pharmacological effects including anti-inflammatory and neuroprotective activities. |

| Naphthalene Group | Enhances lipophilicity, potentially improving bioavailability. |

Biological Activities

Research has indicated that derivatives of thiadiazole and indole exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .

- Anticancer Properties : The incorporation of the thiadiazole scaffold has been linked to notable cytotoxic effects against cancer cell lines. Studies have reported IC50 values in the low micromolar range for compounds related to this scaffold, indicating strong potential as anticancer agents .

- Neuroprotective Effects : The biological activity of 1,3,4-thiadiazoles includes neuroprotection, with some derivatives showing efficacy in models of epilepsy and neurodegenerative diseases .

- Anti-inflammatory Properties : Thiadiazole derivatives are also being investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide:

- A study on 1,3,4-thiadiazole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines with IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 and A549 cells .

- Another research article indicated that certain thiadiazole derivatives exhibited superior antiepileptic activity compared to established drugs like valproic acid .

The mechanism by which N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide to maximize yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key parameters include:

- Temperature : 60–80°C for thiadiazole cyclization (e.g., reflux in ethanol or DMF) .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for acylation and thioether formation .

- Catalysts : Use of sodium hydride or triethylamine for deprotonation in coupling reactions .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Data Table :

| Step | Reaction Type | Conditions | Yield Range |

|---|---|---|---|

| 1 | Thiadiazole formation | Reflux in ethanol, 12h | 60–70% |

| 2 | Thioether coupling | DMF, 60°C, 6h | 75–85% |

| 3 | Acylation | DCM, RT, 4h | 80–90% |

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on indoline (δ 6.5–7.5 ppm), naphthamide (δ 7.8–8.5 ppm), and thiadiazole-linked methylene (δ 3.5–4.0 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the mechanism of action of this compound against cancer-related targets?

- Methodology :

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural analogs with thiadiazole moieties showing anticancer activity .

Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel, accounting for tautomeric states of the thiadiazole ring .

Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible residue settings for binding pockets .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) and validate via MD simulations (100 ns) to assess binding stability .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC₅₀ variability) across different experimental models?

- Root Cause Analysis :

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impacts potency .

- Solubility : Poor DMSO solubility may reduce effective concentration in aqueous media; use co-solvents (e.g., PEG-400) .

- Mitigation Strategies :

- Standardize protocols (e.g., MTT assay with 72h incubation) .

- Perform dose-response curves in triplicate and report Hill slopes to assess cooperative binding .

Q. What strategies can optimize the structure-activity relationship (SAR) for enhanced antimicrobial efficacy?

- Key Modifications :

- Indoline Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance membrane penetration .

- Thiadiazole Linker : Replace the thioether with a sulfone group to improve metabolic stability .

- Data Table :

| Modification | Bioactivity (MIC, μg/mL) | Notes |

|---|---|---|

| Parent compound | 32 (E. coli) | Baseline |

| 5-NO₂-indoline | 8 (E. coli) | Enhanced Gram-(-) activity |

| Sulfone linker | 16 (S. aureus) | Improved pharmacokinetics |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.